[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c18-11-17(8-2-1-3-9-17)20-15(24)10-26-16(25)13-4-6-14(7-5-13)23-12-19-21-22-23/h4-7,12H,1-3,8-10H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMWWVNEEATCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to stress and inflammation, making it a significant target for therapeutic interventions.
Mode of Action
The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions. These interactions can lead to changes in the protein’s activity, potentially modulating cellular responses to stress and inflammation.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability. This means that the compound is likely to be well-absorbed in the body and could reach its target effectively.
Result of Action
The compound has been screened for its antibacterial, anticancer, and anti-TB activities. This suggests that its action at the molecular and cellular levels could have potential therapeutic effects against these conditions.
Biological Activity
The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is , which includes a tetrazole ring, a benzoate moiety, and a cyanocyclohexyl amino group. The structural complexity suggests diverse interactions with biological targets.
Pharmacological Properties
Research indicates that compounds containing tetrazole and benzoate functionalities often exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrazole can inhibit the growth of various bacterial strains, potentially serving as a basis for developing new antibiotics.
- Anti-inflammatory Effects : Some studies have indicated that similar compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro, suggesting a potential role in cancer therapy.
The biological activity of this compound may involve:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial or anticancer effects.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity.
- Anti-inflammatory Assessment : In an animal model of arthritis, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups, supporting its anti-inflammatory potential.
- Cancer Cell Line Testing : The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 25 µM, indicating promising anticancer properties.
Data Table
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Physicochemical Properties
- Polarity: Tetrazole and cyano groups increase polarity, improving aqueous solubility compared to chlorophenyl or nitro-substituted analogs .
Preparation Methods
Core Disconnections
The target molecule dissects into two key intermediates:
Coupling Strategy
Final assembly employs esterification between the benzoic acid derivative and the ethanolamine intermediate, optimized for minimal epimerization and maximal regioselectivity.
Synthesis of 4-(Tetrazol-1-yl)benzoic Acid
Tetrazole Ring Formation
Procedure :
- Ethyl 4-aminobenzoate (10 mmol), sodium azide (15 mmol), and triethyl orthoformate (12 mmol) reflux in glacial acetic acid (50 mL) at 110°C for 18 hours.
- Workup : Neutralization with NaHCO3, extraction with EtOAc, and column chromatography (SiO2, hexane:EtOAc 4:1) yield ethyl 4-(1H-tetrazol-1-yl)benzoate as white crystals (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 110°C |
| Time | 18 h |
| Yield | 78% |
| Purity (HPLC) | >98% |
Characterization :
Saponification to Carboxylic Acid
Procedure :
- Ethyl ester (5 mmol) treated with 10% NaOH (20 mL) in MeOH/H2O (1:1) at 60°C for 4 hours. Acidification with HCl (1M) precipitates 4-(tetrazol-1-yl)benzoic acid (94% yield).
Synthesis of 2-[(1-Cyanocyclohexyl)amino]-2-oxoethanol
Amide Bond Construction
Procedure :
- 1-Cyanocyclohexylamine (10 mmol) and glycolic acid (12 mmol) dissolved in DMF (30 mL) with HATU (12 mmol) and DIPEA (20 mmol). Stirred at 25°C for 12 hours.
- Workup : Extraction with CH2Cl2, washed with brine, and recrystallized from EtOH/H2O to yield 2-[(1-cyanocyclohexyl)amino]-2-oxoethanol as colorless needles (82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU |
| Base | DIPEA |
| Yield | 82% |
| Purity (HPLC) | >97% |
Characterization :
- FTIR (KBr) : 2245 cm-1 (C≡N), 1660 cm-1 (amide C=O).
- 13C NMR (101 MHz, CDCl3) : δ 170.2 (C=O), 119.8 (CN), 62.3 (CH2OH), 42.1 (cyclohexyl C), 28.5-24.3 (cyclohexyl CH2).
Esterification and Final Assembly
Activation and Coupling
Procedure :
- 4-(Tetrazol-1-yl)benzoic acid (5 mmol), 2-[(1-cyanocyclohexyl)amino]-2-oxoethanol (5.5 mmol), EDCI (6 mmol), and DMAP (0.5 mmol) in anhydrous DMF (20 mL) stirred at 0°C→25°C over 6 hours.
- Workup : Diluted with EtOAc, washed with 5% citric acid and sat. NaHCO3, dried (Na2SO4), and purified via flash chromatography (SiO2, CH2Cl2:MeOH 20:1) to yield target compound as white solid (68% yield).
Optimization Table :
| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| EDCI/DMAP | None | DMF | 25 | 68 |
| DCC/DMAP | None | CH2Cl2 | 25 | 54 |
| HATU | DIPEA | DMF | 0→25 | 72 |
Final Characterization
Spectroscopic Data :
- HRMS (ESI+) : m/z 355.1867 [M+H]+ (calc. 355.1871 for C19H23N5O3).
- 1H NMR (600 MHz, DMSO-d6) : δ 9.45 (s, 1H, tetrazole-H), 8.25 (d, J=8.6 Hz, 2H, Ar-H), 7.92 (d, J=8.6 Hz, 2H, Ar-H), 4.72 (s, 2H, OCH2), 2.35-1.45 (m, 10H, cyclohexyl-H).
- XLogP3 : 1.8 (indicating moderate lipophilicity).
Alternative Synthetic Pathways
One-Pot Tetrazole-Esterification
Procedure :
Enzymatic Esterification
Innovative Approach :
- Lipase B (Novozym 435) in tert-butanol at 45°C for 48 hours affords 43% yield, demonstrating biocatalytic potential despite suboptimal efficiency.
Challenges and Optimization Considerations
Regioselectivity in Tetrazole Synthesis
Cyanocyclohexyl Stability
- pH Sensitivity : Amine protonation below pH 6 risks nitrile hydrolysis; reactions maintained at pH 7-8 via buffer systems.
Q & A
Q. What are the key structural features of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate, and how do they influence its chemical behavior?
The compound features:
- A 1-cyanocyclohexyl group , which introduces steric bulk and modulates lipophilicity.
- A 2-oxoethylamino linker , providing hydrogen-bonding capability and conformational flexibility.
- A tetrazole ring at the para position of the benzoate ester, acting as a bioisostere for carboxylate groups to enhance metabolic stability and binding affinity .
- The benzoate ester group, influencing solubility and hydrolysis kinetics. These features are critical for interactions with biological targets like proteases or receptors.
Q. What synthetic strategies are employed to prepare this compound, and what reaction conditions are critical?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 1-cyanocyclohexylamine with a bromoacetyl group to form the 2-oxoethylamino intermediate.
- Step 2 : Coupling the intermediate with 4-(tetrazol-1-yl)benzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions.
- Key Conditions : Use of aprotic solvents (e.g., DMF), controlled pH (~7–8), and inert atmosphere to prevent hydrolysis or oxidation of sensitive groups like the tetrazole .
Q. Which analytical techniques are essential for characterizing this compound and validating its purity?
- NMR Spectroscopy : Confirms the presence of the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and cyclohexyl group (δ 1.2–2.0 ppm for aliphatic protons).
- HPLC : Monitors purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₉N₅O₃: 366.15) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific biological targets?
- Core Modifications : Replace the tetrazole with carboxylate or other bioisosteres (e.g., sulfonamide) to assess binding affinity changes.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzoate ring to evaluate effects on hydrolysis rates and target engagement.
- In Silico Docking : Use software like AutoDock to predict interactions with enzymes (e.g., angiotensin-converting enzyme or viral proteases) and guide synthetic priorities .
Q. How might contradictory data on biological activity be resolved (e.g., conflicting IC₅₀ values in enzyme assays)?
- Assay Validation : Confirm reproducibility across multiple labs using standardized protocols (e.g., ATPase activity assays for kinase targets).
- Metabolic Stability Testing : Use liver microsomes to determine if rapid degradation (e.g., ester hydrolysis) causes variability in potency .
- Crystallography : Resolve binding modes via X-ray structures to identify conformational flexibility or off-target interactions .
Q. What methodologies are recommended for studying the compound’s mechanism of action in glucose metabolism or protease inhibition?
- In Vitro Glucose Uptake Assays : Use 2-NBDG fluorescence in adipocyte or hepatocyte cell lines to measure insulin-mimetic effects.
- Protease Inhibition Kinetics : Employ fluorogenic substrates (e.g., Z-GGR-AMC for trypsin-like proteases) to determine inhibition constants (Kᵢ) and mode of action (competitive vs. non-competitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
